

Physicochemical properties of Benzyl trans-4-aminomethylcyclohexylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Benzyl trans-4-aminomethylcyclohexylcarbamate
Cat. No.:	B112122

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Benzyl trans-4-aminomethylcyclohexylcarbamate**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive examination of **Benzyl trans-4-aminomethylcyclohexylcarbamate**, a cyclohexane derivative with significant potential in medicinal chemistry. The document delineates its core physicochemical properties, analytical characterization methodologies, synthetic considerations, and applications, particularly in the context of drug development. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmacology. The narrative emphasizes the causal relationships behind experimental choices and establishes self-validating systems for compound characterization, ensuring scientific integrity and trustworthiness.

Introduction and Significance

Benzyl trans-4-aminomethylcyclohexylcarbamate (BTA) is a bifunctional molecule featuring a rigid cyclohexane core, a primary aminomethyl group, and a benzyl carbamate protecting group.^[1] The trans stereochemical configuration of the substituents on the cyclohexane ring is a critical determinant of its three-dimensional structure and, consequently, its biological activity.

[1] This compound and its structural analogs have garnered considerable attention for their role as modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter deeply implicated in the development of multidrug resistance (MDR) in cancer cells.[1] By inhibiting P-gp, BTA can potentially restore or enhance the efficacy of conventional chemotherapeutic agents, making it a valuable scaffold for the development of novel anticancer therapies.[1] Furthermore, its predicted ability to permeate the blood-brain barrier opens avenues for its investigation in treating neurological disorders.[1]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is foundational to all subsequent experimental work.

Nomenclature and Identifiers

- IUPAC Name: Benzyl ((1r,4r)-4-(aminomethyl)cyclohexyl)carbamate[2]
- CAS Number: 177582-74-0[1][3]
- Molecular Formula: C₁₅H₂₂N₂O₂[1][3]
- Molecular Weight: 262.35 g/mol [1][4]
- SMILES: N(C(=O)OCc1ccccc1)[C@@H]1CC--INVALID-LINK--CN[3]
- InChI Key: AJYOPGOCTHCCTL-UHFFFAOYSA-N[1]

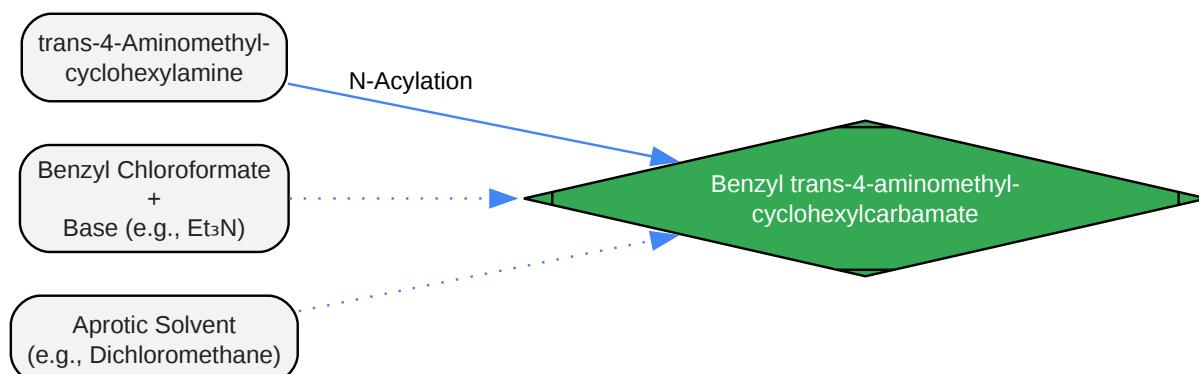
Molecular Structure Diagram

The structural formula highlights the key functional groups: the benzyl carbamate, the cyclohexane ring in its stable chair conformation, and the aminomethyl side chain, all in the sterically favored trans configuration.

Caption: Chemical Structure of **Benzyl trans-4-aminomethylcyclohexylcarbamate**.

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The data presented below is a synthesis of available information and expert analysis based on structural analogs.


Property	Value / Observation	Source / Justification
Molecular Weight	262.35 g/mol	[1] [3] [4]
Appearance	Expected to be a solid at room temperature.	Based on analogous carbamates and high molecular weight. [5] [6]
Solubility	0.194 mg/mL (Predicted)	[1]
Melting Point	Not experimentally reported. Expected to be elevated due to hydrogen bonding capabilities of the amine and carbamate groups.	Inferred from its solid form and functional groups.
Boiling Point	Not applicable; likely to decompose upon heating at atmospheric pressure.	Common for complex organic molecules with multiple functional groups.
pKa	Not experimentally reported. Expected to have two pKa values: one for the protonated primary amine (~9-10.5) and a much weaker acidity for the carbamate N-H.	Based on standard pKa values for primary amines and amides.
LogP	Not experimentally reported. The combination of a lipophilic benzyl group and polar amine/carbamate groups suggests moderate lipophilicity.	Structural analysis.
Gastrointestinal (GI) Absorption	High (Predicted)	[1]
Blood-Brain Barrier (BBB) Permeability	Yes (Predicted)	[1]

Synthesis and Stereochemical Control

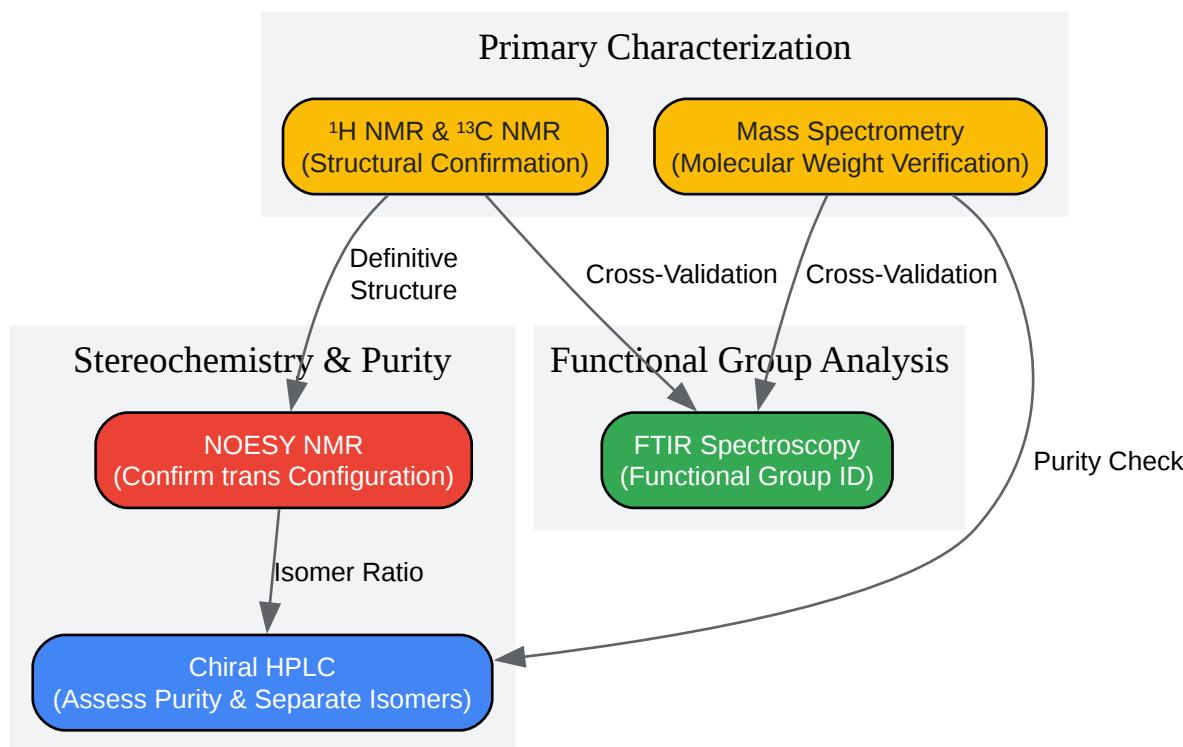
The synthesis of BTA requires careful control to ensure the desired trans stereochemistry, which is critical for its biological function.

Synthetic Pathway Overview

The most direct laboratory-scale synthesis involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate.^[1] This reaction is a standard N-acylation, where the more nucleophilic primary amine of the cyclohexane starting material selectively attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.^[1]

[Click to download full resolution via product page](#)

Caption: High-level synthetic workflow for BTA.


Causality in Experimental Design

- Choice of Starting Material: The use of the trans isomer of the diamine precursor is non-negotiable as the stereochemistry is fixed and will be retained in the final product.
- Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive benzyl chloroformate.
- Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0°C) to control the exothermic nature of the acylation and minimize side reactions, before being

allowed to warm to room temperature to ensure completion.

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound. This constitutes a self-validating analytical system.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical characterization.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is used to confirm the presence of all key structural motifs. Expected signals include:

- A multiplet in the 7.3-7.4 ppm range corresponding to the five aromatic protons of the benzyl group.[7]
- A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ph).[8]
- Complex multiplets for the cyclohexane ring protons.
- Signals corresponding to the aminomethyl (-CH₂-NH₂) and carbamate (N-H) protons.
- Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for confirming the trans configuration.[1] It detects through-space correlations between protons. For the trans isomer, NOE cross-peaks would be observed between axial protons on the cyclohexane ring, confirming their spatial proximity in the chair conformation, which is distinct from the correlations expected for the cis isomer.[1]

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to verify the presence of key functional groups. Characteristic absorption bands include:

- ~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine and the carbamate.[8][9]
- ~3100-3000 cm⁻¹: Aromatic C-H stretching.[10]
- Below 3000 cm⁻¹: Aliphatic C-H stretching from the cyclohexane and methylene groups.[10]
- ~1700-1680 cm⁻¹: A strong C=O (carbonyl) stretch from the carbamate group.[8][9]
- ~1600 cm⁻¹: N-H bending from the primary amine.[8]
- ~1250-1200 cm⁻¹: C-N stretching of the carbamate.[8]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₅H₂₃N₂O₂⁺.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

- Reverse-Phase HPLC (RP-HPLC): Used to assess the overall purity of the compound. A single sharp peak on multiple systems indicates high purity.
- Chiral HPLC: This technique is crucial for separating the trans and cis diastereomers.^[1] Using a chiral stationary phase (e.g., a cellulose-based column) allows for the resolution and quantification of each isomer, providing a definitive measure of stereochemical purity.^[1]

Reactivity, Stability, and Handling

- Chemical Reactivity: The molecule possesses two primary reactive sites. The primary amine is nucleophilic and can undergo reactions like acylation and alkylation. The benzyl carbamate group can be cleaved under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C) to deprotect the secondary amine, a common strategy in multi-step synthesis. The compound can also undergo oxidation at the aminomethyl group or reduction of the carbamate.^[1]
- Stability and Storage: **Benzyl trans-4-aminomethylcyclohexylcarbamate** is expected to be stable under standard laboratory conditions. However, as a primary amine, it is basic and can slowly react with atmospheric carbon dioxide. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
- Safety and Handling: The hydrochloride salt is classified as an acute oral toxicant (Category 4) and causes skin and eye irritation.^[2] Similar precautions should be taken with the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Benzyl trans-4-aminomethylcyclohexylcarbamate is a molecule of significant synthetic and medicinal interest. Its physicochemical properties, governed by its unique combination of a rigid stereodefined core and versatile functional groups, make it a promising candidate for overcoming multidrug resistance in cancer therapy. The successful application of this compound is contingent upon rigorous synthetic control to ensure stereochemical fidelity and comprehensive analytical characterization using an orthogonal set of techniques, as detailed in this guide. The insights provided herein are intended to equip researchers with the necessary

knowledge to confidently synthesize, analyze, and deploy this valuable chemical entity in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 187533-10-4 | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride - AiFChem [aifchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. scbt.com [scbt.com]
- 5. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Physicochemical properties of Benzyl trans-4-aminomethylcyclohexylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112122#physicochemical-properties-of-benzyl-trans-4-aminomethylcyclohexylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com